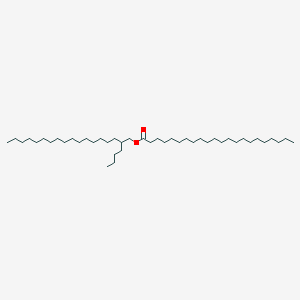
2-Butyloctadecyl docosanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Butyloctadecyl docosanoate can be synthesized through the esterification of docosanoic acid with 2-butyloctadecanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes using large-scale reactors. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Butyloctadecyl docosanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester into its corresponding alcohol and acid.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Docosanoic acid and 2-butyloctadecanol.
Reduction: 2-Butyloctadecanol and docosanoic acid.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
2-Butyloctadecyl docosanoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its potential role in lipid metabolism and cell membrane studies.
Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Utilized in the formulation of cosmetics, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of 2-butyloctadecyl docosanoate involves its interaction with lipid membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific enzymes involved in lipid metabolism, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Docosanoic acid: A fatty acid with similar chain length but lacking the ester functional group.
2-Butyloctadecanol: An alcohol with a similar structure but without the ester linkage.
Behenic acid: Another long-chain fatty acid with comparable properties.
Uniqueness
2-Butyloctadecyl docosanoate is unique due to its ester functional group, which imparts distinct chemical reactivity and physical properties. This makes it particularly useful in applications requiring specific interactions with lipid membranes and enzymes .
Properties
CAS No. |
375859-21-5 |
|---|---|
Molecular Formula |
C44H88O2 |
Molecular Weight |
649.2 g/mol |
IUPAC Name |
2-butyloctadecyl docosanoate |
InChI |
InChI=1S/C44H88O2/c1-4-7-10-12-14-16-18-20-22-23-24-25-26-28-30-32-34-36-38-41-44(45)46-42-43(39-9-6-3)40-37-35-33-31-29-27-21-19-17-15-13-11-8-5-2/h43H,4-42H2,1-3H3 |
InChI Key |
WTFLOVQXVYGRGG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CCCC)CCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















